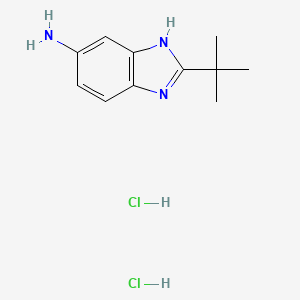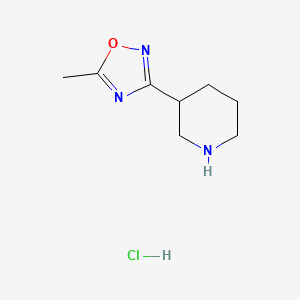
3-(3-フェニル-1H-1,2,4-トリアゾール-5-イル)ピペリジン塩酸塩
説明
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17N4Cl . It belongs to the class of benzenes and is also known by other names, including N-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride . The compound’s structure consists of a piperidine ring fused with a triazole ring, and it has interesting pharmacological properties .
科学的研究の応用
がん研究
トリアゾール誘導体、「3-(3-フェニル-1H-1,2,4-トリアゾール-5-イル)ピペリジン塩酸塩」に類似した化合物も、様々な癌細胞株に対する細胞毒性を評価されています。 これらの化合物は、合成および抗癌剤としての可能性を試験することができ、一部は癌細胞に対して選択性を示しています .
生物学的研究
トリアゾール誘導体の構造により、新しい治療薬の開発につながる可能性のある生物学的研究が可能です。 生物系との相互作用を分析することで、薬理効果を理解することができます .
化学合成
この化合物は、医薬品用途を持つ可能性のあるより複雑な分子の合成に使用できます。 トリアゾール環は多くの薬剤に見られる一般的なモチーフであり、新しい化合物への組み込みは貴重な研究分野です .
作用機序
Target of Action
It is known that these compounds have a wide range of biological activities and good pharmacodynamic profiles . They are often used in drug discovery due to their potential to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride involves several processes. The interaction between the compound and its target involves the formation of carbinolamine by the addition of an amine to a double bond C=O, the elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism remains unchanged .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence various pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . They can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives generally have good pharmacokinetic profiles .
Result of Action
It is known that 1,2,4-triazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Action Environment
It is known that the reactivity of reactants during acid-catalyzed reactions increases compared to uncatalyzed ones .
生化学分析
Biochemical Properties
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes . The interaction with PARP-1 is characterized by the inhibition of its enzymatic activity, leading to the accumulation of DNA damage in cells. Additionally, 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride interacts with various proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting the normal function of cell signaling pathways . It affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular metabolism. In particular, the compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the binding to the active site of PARP-1, thereby inhibiting its activity . This inhibition prevents the repair of DNA damage, leading to cell death. Additionally, the compound interacts with other biomolecules, such as transcription factors, to modulate gene expression. These interactions result in changes in cellular functions, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization for clinical applications.
Metabolic Pathways
3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its excretion. The metabolic flux of the compound can influence its efficacy and toxicity, making it essential to understand its metabolic profile for therapeutic use.
Transport and Distribution
The transport and distribution of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to different cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 3-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride is critical for its activity. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear localization is essential for its role in modulating gene expression and inducing apoptosis.
特性
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOHNYLBMCODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
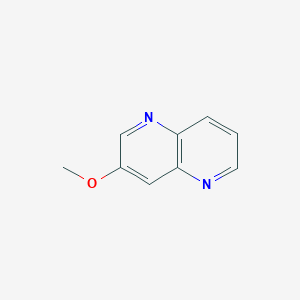
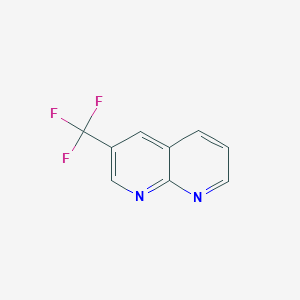
![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
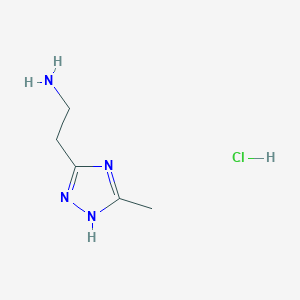

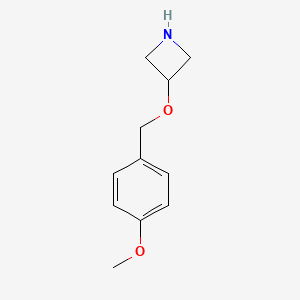

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)
